molecular formula C11H13N3 B1460780 (3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 1018296-57-5

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B1460780
CAS No.: 1018296-57-5
M. Wt: 187.24 g/mol
InChI Key: XZAZPPKPLLMANW-UHFFFAOYSA-N
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Description

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine is a high-value chemical scaffold based on the imidazo[1,5-a]pyridine core, a privileged structure in medicinal chemistry. This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Its structure is characterized by a methanamine group at the 1-position, which provides a handle for further functionalization, and a cyclopropyl group at the 3-position, which can influence the molecule's metabolic stability and binding affinity. The imidazo[1,5-a]pyridine scaffold is present in compounds investigated for a wide spectrum of biological activities, including serving as inhibitors of plasma kallikrein for potential treatment of hereditary angioedema . Furthermore, structural analogs based on the imidazo[1,5-a]pyridine framework have demonstrated significant potential in oncology research, exhibiting cytotoxic effects and inducing apoptosis in various cancer cell lines, such as lung, colorectal, and breast cancers . Researchers value this core structure for its role in constructing potential pharmacologically active molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

(3-cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h1-3,6,8H,4-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAZPPKPLLMANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach for Imidazo[1,5-a]pyridine Core Formation

One classical approach to synthesize imidazo[1,5-a]pyridine derivatives involves the cyclocondensation of 2-aminomethylpyridine with appropriate carbonyl compounds or activated intermediates under acidic conditions. For instance, heating 2-(aminomethyl)pyridine with polyphosphoric acid (PPA) at elevated temperatures (around 110 °C) facilitates ring closure to form the imidazo[1,5-a]pyridine scaffold. The addition of cyclopropyl-substituted intermediates in this step can introduce the cyclopropyl group at the 3-position of the ring system. After reaction completion, quenching with ice-cold water and neutralization allows extraction and purification of the product.

This method typically yields the imidazo[1,5-a]pyridine core with good regioselectivity and can be adapted for various substituents, including cyclopropyl groups.

Multicomponent Ugi-Tetrazole Reaction Followed by Cyclization

A more modern and versatile synthetic route employs the Ugi-tetrazole multicomponent reaction (MCR), which allows the rapid assembly of complex heterocycles with diverse substituents. The procedure involves:

  • Combining equimolar amounts of picolinaldehyde, tritylamine, tert-octyl isocyanide, and trimethylsilylazide in methanol at 50 °C.
  • After 48 hours, the Ugi-tetrazole adduct is isolated by filtration.
  • Acid-mediated deprotection of the trityl group yields an amine hydrochloride intermediate.
  • This intermediate undergoes acetic anhydride-mediated N-acylation and cyclization at 120 °C to form the imidazo[1,5-a]pyridine ring system with a tetrazole substituent.

This route is notable for its efficiency, mild conditions, and the ability to introduce cyclopropyl and other substituents via acyl chlorides or anhydrides during the acylation step.

Hydrogenation and Reduction Steps for Aminomethyl Group Formation

In some synthetic routes, the introduction of the methanamine group at the 1-position is achieved by reduction of nitro or other precursor groups:

  • For example, compounds bearing nitro substituents can be hydrogenated over Pd/C in methanol at room temperature for 12 hours.
  • The resulting amines are purified by recrystallization.
  • This step is crucial for obtaining the (3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine with the free amine functionality.

Summary of Key Experimental Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclocondensation 2-(aminomethyl)pyridine, PPA 110 °C 3 hours Not specified Acidic medium facilitates ring closure
Ugi-Tetrazole Reaction Picolinaldehyde, tritylamine, isocyanide, azide 50 °C 48 hours Not specified Multicomponent assembly of intermediate
Deprotection and Cyclization Acetic anhydride, 4N HCl/dioxane 120 °C 2 hours 60-90 One-pot two-step procedure for cyclization
Acylation with Cyclopropanecarbonyl chloride Triethylamine, DCM Room temp 24 hours Variable Introduces cyclopropyl substituent
Hydrogenation (amine formation) Pd/C catalyst, methanol Room temp, atm H2 12 hours High Converts nitro to amine group

Research Findings and Advantages

  • The use of Ugi-tetrazole MCR allows rapid and diverse library synthesis of imidazo[1,5-a]pyridine derivatives with high functional group tolerance and minimal purification steps.
  • Cyclocondensation methods remain valuable for straightforward synthesis when starting materials are readily available.
  • Acylation and cyclization steps provide flexibility in introducing various substituents, including cyclopropyl groups, enabling fine-tuning of biological activity.
  • Hydrogenation steps are efficient for converting precursor groups to the desired aminomethyl functionality, critical for the target compound’s activity profile.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent (Position) LogP PSA (Ų) Molecular Weight (g/mol) Key Reference(s)
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine Cyclopropyl (3), Methanamine (1) N/A N/A 188.23
(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine Methyl (3), Methanamine (1) N/A N/A 162.20
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine 4-Chlorophenyl (3), Methanamine (1) 3.81 43.32 273.73
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide Bromo (7), Oxan-4-ylmethyl carboxamide (1) N/A N/A 338.00

Notes:

  • The 4-chlorophenyl analog (LogP = 3.81) exhibits higher lipophilicity than the cyclopropyl variant (estimated LogP ~2.5–3.0), which may enhance target binding but could also increase off-target interactions .
  • Carboxamide derivatives (e.g., compound 22 in ) introduce polar functional groups, lowering LogP and improving solubility for central nervous system applications .

Biological Activity

(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine, a compound with a unique bicyclic structure, has attracted attention for its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropyl group attached to an imidazo[1,5-a]pyridine ring with a methanamine substituent. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, influencing numerous cellular pathways. For instance, the compound may interact with ion channels and other proteins involved in signaling pathways critical for cellular function .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, treatment with this compound resulted in significant reductions in cell viability in human prostate cancer cells, highlighting its potential as an anticancer therapeutic .

Neuroprotective Effects

Recent findings suggest that this compound may also possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This activity could be beneficial in the context of conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity compared to control groups.

Case Study 2: Cancer Cell Line Proliferation

A series of experiments were conducted on human prostate cancer cell lines treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.

The compound also influences various biochemical pathways:

  • Enzyme Interaction : It has been noted to interact with potassium channels and transient receptor potential channels (TRPV), which play roles in nociceptive signaling and cellular excitability.
  • Gene Expression Modulation : Studies indicate that treatment with this compound can alter the expression levels of genes involved in inflammation and apoptosis pathways.

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in prostate cancer cells
NeuroprotectiveMitigates oxidative stress

Q & A

Q. What are the established synthetic routes for (3-cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine, and how do reaction conditions influence yield?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 3-methylimidazo[1,5-a]pyridine are synthesized using 2-aminopyridine derivatives with nitroalkanes under polyphosphoric acid (PPA) catalysis at 160°C . The cyclopropyl substituent may require modified conditions, such as using cyclopropane-carboxylic acid derivatives or [2+1] cycloaddition strategies. Solvent choice (e.g., DMF or ethanol) and catalyst (e.g., PPA vs. microwave irradiation) significantly impact yield and purity. Optimization should include monitoring via TLC and NMR to track intermediate formation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropyl ring integration and amine proton environments.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion).
  • HPLC : For purity assessment (>95% recommended for biological assays).
  • X-ray crystallography : To resolve stereochemical ambiguities, particularly around the cyclopropyl moiety .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens should focus on:

  • Enzyme inhibition assays : Target kinases or GPCRs using fluorescence-based or radiometric assays (IC50_{50} determination).
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC to measure interactions with receptors like serotonin or dopamine transporters .

Advanced Research Questions

Q. How does the cyclopropyl group influence structure-activity relationships (SAR) in imidazo[1,5-a]pyridine derivatives?

The cyclopropyl group introduces steric constraints and electronic effects that modulate binding to hydrophobic pockets in target proteins. Comparative studies with methyl or ethyl analogs (e.g., 3-methylimidazo[1,5-a]pyridin-1-yl-methanamine) reveal enhanced metabolic stability due to reduced cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) can predict binding modes, while substituent scanning (e.g., replacing cyclopropyl with cyclobutyl) quantifies steric tolerance .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., deaminated derivatives).
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
  • Cell line variability : Validate results across multiple models (primary vs. immortalized cells).
  • Statistical rigor : Employ replicate experiments (n ≥ 3) and Bayesian meta-analysis .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, permeability (e.g., Caco-2), and CYP inhibition.
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes to refine binding kinetics (e.g., residence time).
  • Metabolite prediction : CypReact identifies potential oxidation sites (e.g., cyclopropyl ring opening) .

Q. What methodologies assess in vitro and in vivo toxicity profiles?

  • In vitro : Ames test (mutagenicity), hERG inhibition (patch-clamp), and hepatocyte viability (ALT/AST release).
  • In vivo : Acute toxicity (LD50_{50} in rodents) and 28-day repeated-dose studies.
  • Cardiotoxicity screening : Zebrafish models for arrhythmia risk assessment .

Methodological Challenges and Solutions

Q. How can researchers scale up synthesis without compromising purity?

  • Flow chemistry : Enables precise control of exothermic reactions (e.g., cyclopropyl group introduction).
  • Catalyst recycling : Use immobilized PPA or heterogeneous catalysts (e.g., zeolites).
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve yield and polymorph control .

Q. What experimental designs validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate azide or diazirine tags for pull-down assays.
  • Chemical proteomics : SILAC or TMT labeling to identify off-target interactions.
  • In vivo imaging : PET tracers (e.g., 11^{11}C-labeled derivatives) for biodistribution studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 2
(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine

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